Tetraiodo-2-sulfobenzoic Anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

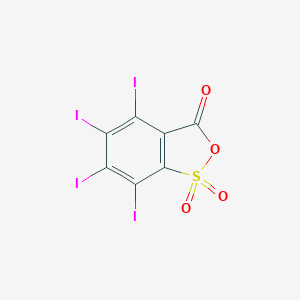

Tetraiodo-2-sulfobenzoic anhydride is a chemical compound with the molecular formula C7I4O4S and a molecular weight of 687.76 g/mol . It is known for its high iodine content and unique structural properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraiodo-2-sulfobenzoic anhydride typically involves the iodination of 2-sulfobenzoic acid or its derivatives. The process includes the following steps:

Cyclization: The formation of the anhydride ring through intramolecular cyclization, often facilitated by heating or the use of dehydrating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of less iodinated derivatives.

Substitution: The iodine atoms in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products:

Sulfone Derivatives: Formed through oxidation.

Deiodinated Compounds: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Tetraiodo-2-sulfobenzoic anhydride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.

Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

Medicine: Investigated for its potential use in radiopharmaceuticals due to its high iodine content.

Mechanism of Action

The mechanism of action of tetraiodo-2-sulfobenzoic anhydride involves its ability to undergo various chemical reactions due to the presence of multiple iodine atoms and the reactive anhydride group. These functional groups allow it to interact with a wide range of molecular targets, facilitating its use in diverse applications. The molecular pathways involved often depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Tetraiodophthalic Anhydride: Similar in structure but lacks the sulfonic acid group.

Tetraiodobenzoic Acid: Contains iodine atoms but does not form an anhydride ring.

Tetraiodosuccinic Anhydride: Similar anhydride structure but with a different core.

Uniqueness: Tetraiodo-2-sulfobenzoic anhydride is unique due to the presence of both the sulfonic acid group and the anhydride ring, which confer distinct chemical reactivity and versatility in various applications .

Biological Activity

Tetraiodo-2-sulfobenzoic anhydride (TISA) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and medicine.

TISA is a derivative of 2-sulfobenzoic acid and is characterized by the presence of four iodine atoms. Its molecular formula is C7H4O4S, with a molecular weight of approximately 184.17 g/mol. The compound is known for its moisture sensitivity and has a melting point around 120°C .

Synthesis

The synthesis of TISA typically involves the reaction of 2-sulfobenzoic acid with iodine in the presence of an appropriate reagent. The process can be optimized to yield high purity and specific structural isomers, which are crucial for its biological activity .

1. Enzyme Inhibition

TISA has been shown to exhibit significant inhibitory effects on various enzymes. Notably, it selectively inactivates porcine pancreatic lipase (PPL) during the hydrolysis of emulsified esters such as tributyrin. This inhibition occurs preferentially at specific active sites, suggesting a targeted mechanism of action .

| Enzyme | Activity | Reference |

|---|---|---|

| Porcine Pancreatic Lipase | Inhibition during ester hydrolysis | |

| 5-Lipoxygenase | Inhibitory action with IC50 in sub-micromolar range |

2. Antioxidant Properties

Research indicates that TISA possesses antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is assessed through various assays, including DPPH and FRAP tests, demonstrating its potential as a therapeutic agent against oxidative damage .

3. Antiproliferative Effects

TISA has also been evaluated for its antiproliferative effects against different cancer cell lines. Studies have shown that it can inhibit cell growth effectively, making it a candidate for cancer therapy .

Case Study 1: Enzyme Inhibition

A study published in Biochemistry reported that TISA effectively inactivated PPL when introduced during the enzymatic reaction with emulsified fats. The results highlighted its potential application in controlling lipid digestion and absorption in metabolic disorders .

Case Study 2: Antioxidant Activity

In another investigation focused on oxidative stress, TISA was tested alongside other compounds for its ability to scavenge free radicals. The findings indicated that TISA significantly reduced oxidative markers in vitro, suggesting its utility as an antioxidant supplement in clinical settings .

The biological activities of TISA can be attributed to several mechanisms:

- Enzyme Interaction : TISA's structural features allow it to bind selectively to enzyme active sites, leading to inhibition.

- Radical Scavenging : The presence of sulfur and iodine enhances its ability to neutralize free radicals.

- Cell Cycle Modulation : By affecting signaling pathways related to cell proliferation, TISA can induce cell cycle arrest in cancer cells.

Potential Applications

Given its diverse biological activities, TISA holds promise in several areas:

- Pharmaceuticals : As a potential drug candidate for treating metabolic disorders and cancer.

- Nutraceuticals : As an antioxidant supplement to enhance health and prevent diseases related to oxidative stress.

- Biotechnology : In enzyme-based applications where selective inhibition is required.

Properties

IUPAC Name |

4,5,6,7-tetraiodo-1,1-dioxo-2,1λ6-benzoxathiol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDQTEHMZFWZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7I4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-83-1 |

Source

|

| Record name | Tetraiodo-2-sulfobenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.